2,5-Diethyltetrahydro-2H-pyran-2-methanol
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Overview
Description
2,5-Diethyltetrahydro-2H-pyran-2-methanol: is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.2646 g/mol . This compound belongs to the class of tetrahydropyrans, which are known for their versatile chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethyltetrahydro-2H-pyran-2-methanol typically involves the reaction of diethyl ketone with tetrahydropyran in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diethyltetrahydro-2H-pyran-2-methanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide; reflux conditions.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halides, esters.
Scientific Research Applications
2,5-Diethyltetrahydro-2H-pyran-2-methanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,5-Diethyltetrahydro-2H-pyran-2-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions . The hydroxyl group in the compound allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions .
Comparison with Similar Compounds
Tetrahydropyran-2-methanol: Similar structure but lacks the ethyl groups at positions 2 and 5.
2,5-Dimethyltetrahydro-2H-pyran-2-methanol: Similar structure with methyl groups instead of ethyl groups.
2,5-Diethyltetrahydro-2H-pyran-2-ol: Similar structure but with a hydroxyl group at position 2 instead of a methanol group.
Uniqueness: 2,5-Diethyltetrahydro-2H-pyran-2-methanol is unique due to the presence of ethyl groups at positions 2 and 5, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other tetrahydropyran derivatives and contributes to its specific applications in various fields .
Properties
CAS No. |
84642-63-7 |
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Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(2,5-diethyloxan-2-yl)methanol |
InChI |
InChI=1S/C10H20O2/c1-3-9-5-6-10(4-2,8-11)12-7-9/h9,11H,3-8H2,1-2H3 |
InChI Key |
JNABADRJMWPQMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(OC1)(CC)CO |
Origin of Product |
United States |
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